Ethyl 2,4-diethylpyridine-3-carboxylate

Description

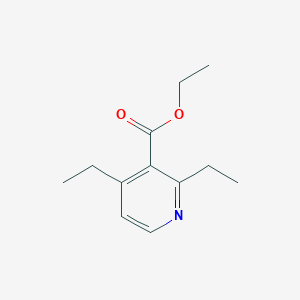

Ethyl 2,4-diethylpyridine-3-carboxylate is a pyridine derivative featuring ethyl substituents at positions 2 and 4 of the aromatic ring and an ethyl ester group at position 2. Its structure combines lipophilic ethyl groups with a polar carboxylate ester, influencing its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2,4-diethylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-4-9-7-8-13-10(5-2)11(9)12(14)15-6-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

IGBUGDXXQPXMLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1)CC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Ethyl 2,4-diethylpyridine-3-carboxylate with two structurally related compounds from the evidence:

Key Observations:

Substituent Effects: The target compound’s ethyl groups confer greater steric bulk and lipophilicity compared to the methyl substituents in the fused pyrido-benzimidazole analog . This may influence solubility in nonpolar solvents and reactivity in sterically demanding reactions. The 2-oxo group in the pyrrolidine derivative introduces polarity and hydrogen-bonding capacity, which are absent in the pyridine-based target compound.

Ring System Differences: The pyridine ring in the target compound is aromatic and planar, enabling π-π stacking interactions. In contrast, the pyrrolidone analog has a saturated ring, reducing aromaticity but increasing conformational flexibility.

The target compound’s intermediate molecular weight (207.27 g/mol) may balance lipophilicity and solubility for pharmaceutical applications.

Research Findings and Methodological Insights

Crystallographic Analysis:

- The fused pyrido-benzimidazole derivative was characterized via single-crystal X-ray diffraction (SC-XRD) using SHELX software , achieving an R factor of 0.047 , indicative of high structural precision. If the target compound were analyzed similarly, its steric bulk (from ethyl groups) might reduce crystallinity compared to the methyl-substituted analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.